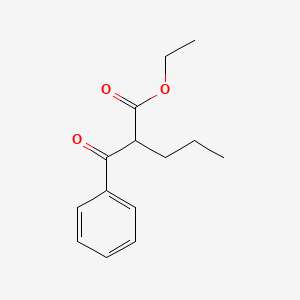

Ethyl 2-benzoylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzoylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-8-12(14(16)17-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSIFKKEDZIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290887 | |

| Record name | ethyl 2-benzoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24317-96-2 | |

| Record name | Ethyl β-oxo-α-propylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24317-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024317962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Benzoylpentanoate

Established Reaction Pathways

The synthesis of Ethyl 2-benzoylpentanoate, a significant β-keto ester, is achievable through several established reaction pathways. These methods leverage fundamental principles of organic chemistry to construct the target molecule's characteristic carbon skeleton and functional groups.

Thiourea-Catalyzed Reduction of α-Keto Substituted Acrylate (B77674) Compounds

A notable method for the synthesis of this compound involves the thiourea-catalyzed reduction of α-keto substituted acrylate compounds. nih.govbeilstein-journals.orgrsc.org This approach utilizes a Hantzsch ester as a reducing agent in an aqueous medium, highlighting a move towards greener chemistry. nih.govbeilstein-journals.org In a specific example, the reaction to form this compound (designated as 6w in the study) from its corresponding α-keto alkylacrylate precursor achieved a yield of 62%. nih.govbeilstein-journals.orgrsc.org The reaction is typically conducted at 100°C. beilstein-journals.org The mechanism is believed to involve the activation of both the substrate's carbonyl groups and the Hantzsch ester's hydrogen by the thiourea (B124793) catalyst. beilstein-journals.orgrsc.org The use of bifunctional thiourea catalysts, which can activate both nucleophiles and electrophiles, is a key aspect of this methodology. researchgate.net

This method is part of a broader strategy for producing β-keto esters, which are recognized as important intermediates in the synthesis of various natural products and biologically active molecules. nih.govbeilstein-journals.org The reaction has been shown to be effective for a range of substrates, although the yields can vary. For instance, while some derivatives are produced in high yields (up to 95%), others, like certain alkyl-substituted products, may result in lower yields (e.g., 38%). beilstein-journals.orgrsc.org A gram-scale synthesis of a related compound, ethyl 2-benzyl-3-oxo-3-phenylpropanoate, demonstrated the scalability of this method with an 89% yield. beilstein-journals.orgrsc.orgmdpi.com

N-Heterocyclic Carbene-Catalyzed Deaminative Cross-Coupling Approaches

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of β-keto esters. masterorganicchemistry.com While a direct deaminative cross-coupling for the synthesis of this compound is not explicitly detailed in the surveyed literature, the principles of NHC catalysis allow for the construction of a plausible synthetic route. NHCs are capable of generating acyl anion equivalents (Breslow intermediates) from aldehydes, which can then undergo cross-coupling reactions. researchgate.netnih.gov

A potential deaminative cross-coupling approach could involve the reaction of an appropriate aldehyde with a redox-active pyridinium (B92312) salt, catalyzed by an NHC. rsc.orgresearchgate.netibs.re.kr This type of reaction proceeds under mild, transition-metal-free conditions and demonstrates a broad functional group tolerance. rsc.org The mechanism involves the generation of an alkyl radical from the pyridinium salt, which then recombines with the NHC-bound carbonyl carbon radical derived from the aldehyde. rsc.org

Furthermore, NHCs can catalyze the synthesis of α-amino-β-keto esters through the cross-aza-benzoin reaction of aldehydes with α-imino esters. beilstein-journals.orgresearchgate.netbeilstein-journals.org This highlights the versatility of NHCs in forming the core structure of β-keto esters. The development of NHC-catalyzed reactions represents a significant advancement in accessing complex molecular architectures from simple precursors. ibs.re.kr

Claisen Condensation and Related Carbonyl Coupling Reactions

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters and β-diketones through a carbon-carbon bond-forming reaction. researchgate.net This reaction involves the condensation of two ester molecules or an ester and another carbonyl compound in the presence of a strong base. researchgate.net The synthesis of this compound can be envisioned through a crossed Claisen condensation between ethyl benzoate (B1203000) and ethyl pentanoate.

The mechanism proceeds through several key steps:

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of an ester to form an enolate ion. researchgate.netarkat-usa.org

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. researchgate.netarkat-usa.org

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate. researchgate.net

Elimination: The intermediate then eliminates an alkoxide leaving group to form the β-keto ester. researchgate.net

For the reaction to be successful, the chosen base should match the alkoxy group of the ester to avoid transesterification side reactions. researchgate.net The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. researchgate.net Subsequent acidification is required to protonate the enolate of the product. arkat-usa.org This method is widely used in the synthesis of various natural products and pharmaceuticals. researchgate.net

Other Acyl Group Substitution Strategies

Beyond the aforementioned methods, other nucleophilic acyl substitution strategies can be employed for the synthesis of this compound. Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives where a nucleophile replaces a leaving group on the acyl carbon. masterorganicchemistry.comrsc.orgpearson.comlibretexts.org

One such strategy involves the reaction of ketones with ethyl chloroformate in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov This method offers a rapid and general route to β-keto esters. nih.gov For the synthesis of this compound, this would entail the reaction of 1-phenylpentan-2-one (B142835) with ethyl chloroformate.

Another approach is the decarboxylative Claisen condensation of substituted malonic acid half oxyesters (SMAHOs) with acyl donors. organic-chemistry.org This method is versatile as it can utilize acyl chlorides, acid anhydrides, and even carboxylic acids as the acylating agents. organic-chemistry.org The reaction of thioesters with N-acylbenzotriazoles, mediated by MgBr₂·OEt₂ and a base, also provides a pathway to β-keto thioesters, which can then be converted to the corresponding β-keto esters. organic-chemistry.org These diverse strategies underscore the flexibility of nucleophilic acyl substitution in constructing the β-keto ester framework.

Development of Novel and Green Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and related β-keto esters, this has translated into several innovative approaches.

One promising strategy is the use of electrochemical methods. An electrochemical approach for the synthesis of β-keto spirolactones has been demonstrated using green solvents like acetone (B3395972) and water, with electrons serving as the oxidant, thereby avoiding stoichiometric chemical oxidants. rsc.org This method is scalable and proceeds via a radical mechanism. rsc.org

The use of biodegradable and naturally occurring catalysts is another area of active research. For instance, caffeine (B1668208) has been shown to be an effective catalyst for the Biginelli reaction, a multi-component reaction involving β-keto esters, under solvent-free conditions. researchgate.net Similarly, the transesterification of β-keto esters has been achieved using silica-supported boric acid, a recyclable and environmentally benign catalyst, also under solvent-free conditions. nih.gov

Furthermore, the synthesis of β-ketoesters from renewable resources, such as fatty acids, has been explored. One method involves the use of Meldrum's acid as a key reagent. researchgate.net These green chemistry approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable feedstocks, making the synthesis of valuable chemical intermediates more sustainable.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. This involves a systematic study of various reaction parameters.

For the thiourea-catalyzed reduction, the choice of catalyst and solvent is crucial. While water is an environmentally friendly solvent, other solvents such as toluene, dichloromethane, ethanol, acetonitrile, and THF have been investigated, with water proving to be the most effective in some cases. beilstein-journals.org The catalyst loading also plays a significant role, with studies showing the effect of varying the amount of the thiourea catalyst. beilstein-journals.org

In the case of Claisen condensations, the choice of base and the reaction temperature are critical. Strong bases are required, and the reaction is often driven by the removal of the alcohol byproduct. researchgate.net

For syntheses involving β-keto esters, the poor solubility of starting materials can be a limiting factor. mdpi.com The use of co-solvents, such as DMSO in aqueous solutions, can help to address this issue. mdpi.com Additionally, controlling the water activity can be important to prevent the hydrolysis of the ester, which can lead to decarboxylation and the loss of the desired product. mdpi.com

Below is a table summarizing various synthetic parameters and their effects on the synthesis of β-keto esters.

| Parameter | Variation | Effect on Reaction | Reference |

| Catalyst | Thiourea derivatives | Can significantly improve yield in reduction reactions. | beilstein-journals.org |

| N-Heterocyclic Carbenes | Enable novel cross-coupling reactions under mild conditions. | rsc.org | |

| Caffeine | Acts as a green, biodegradable catalyst for multi-component reactions. | researchgate.net | |

| Silica-supported Boric Acid | Functions as a recyclable, heterogeneous catalyst for transesterification. | nih.gov | |

| Solvent | Water | Green solvent, effective for certain thiourea-catalyzed reductions. | beilstein-journals.org |

| Toluene, DCM, THF | Can be used, but may result in lower yields compared to water in specific reactions. | beilstein-journals.org | |

| Solvent-free | Reduces waste and environmental impact. | researchgate.netnih.gov | |

| Base | Sodium Ethoxide | Common strong base for Claisen condensations. | researchgate.netarkat-usa.org |

| LiHMDS | Effective strong base for the acylation of ketones. | nih.gov | |

| Temperature | 100°C | Optimal for some thiourea-catalyzed reductions. | beilstein-journals.org |

| Room Temperature | Feasible for some NHC-catalyzed reactions. | beilstein-journals.org | |

| Reactants | α-Keto substituted acrylates | Precursors for reduction to β-keto esters. | nih.govbeilstein-journals.orgrsc.org |

| Esters (e.g., ethyl benzoate, ethyl pentanoate) | Starting materials for Claisen condensation. | researchgate.net | |

| Ketones and Ethyl Chloroformate | Alternative route to β-keto esters. | nih.gov |

Advanced Purification and Isolation Techniques in Laboratory and Scaled Synthesis

The isolation and purification of this compound from crude reaction mixtures are critical steps to achieving the high degree of purity required for its subsequent applications. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities present, and the desired final purity. In both laboratory and scaled-up syntheses, a combination of methods is often employed to effectively remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Methods

Flash column chromatography is the most frequently cited method for the purification of this compound on a laboratory scale. rsc.orgrsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. rsc.orggoogle.com The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity.

For this compound, which is a relatively nonpolar β-keto ester, a common mobile phase consists of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). rsc.orgrsc.org The ratio of these solvents is optimized to achieve efficient separation of the desired product from impurities. After the reaction, the mixture is often concentrated, and the residue is then subjected to flash chromatography. rsc.org The fractions containing the pure product, as determined by techniques like thin-layer chromatography (TLC), are collected and combined. rsc.org

Detailed findings from various research efforts highlight specific conditions for successful chromatographic purification:

| Synthesis Method | Stationary Phase | Mobile Phase (Eluent) | Observed Yield | Reference |

| N-Heterocyclic Carbene-Catalyzed Deamination | Silica Gel | EtOAc/Hexanes = 1:20 | 73% | rsc.org |

| Thiourea Catalysed Reduction | Silica Gel | Not specified, column chromatography | 62% | rsc.orgrsc.org |

| General β-Keto Ester Synthesis | Silica Gel | Increasing amounts of EtOAc in Hexane | >90% (for related esters) | google.com |

For scaled-up synthesis, while large-scale column chromatography is feasible, it can be costly and generate significant solvent waste. Therefore, it is often reserved for high-value products or when other methods fail to provide the required purity.

Distillation

Distillation is a powerful technique for purifying liquids based on differences in their boiling points. orgsyn.org It is particularly suitable for large-scale industrial processes due to its efficiency and scalability. google.com For this compound, a liquid at room temperature, vacuum distillation is the preferred method to avoid thermal decomposition at high temperatures. The crude product can be distilled under reduced pressure, allowing it to boil at a lower temperature. rsc.orgrsc.org

An advanced technique for purifying α-keto esters, which can be adapted for β-keto esters like this compound, involves a chemical treatment prior to distillation. google.com This process is designed to remove persistent alcohol impurities. The crude ester is treated with a carboxylic anhydride, such as acetic anhydride, in the presence of an acid catalyst. google.com This converts the secondary and tertiary alcohol impurities into their corresponding higher-boiling esters. Following the esterification of impurities, the mixture can be filtered and then distilled. The purified this compound is collected as the distillate, leaving the higher-boiling esterified impurities behind. google.com This method is noted as being particularly suitable for industrial-scale purification. google.com

Crystallization and Recrystallization

Crystallization is a purification technique that separates a product from its impurities based on differences in solubility. wisconsin.edu While this compound is typically isolated as a colorless oil, purification via crystallization may be possible under specific conditions or for related solid derivatives. rsc.orgrsc.org The general principle involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. youtube.comyoutube.com As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor). youtube.com

For related compounds, recrystallization from solvents like diethyl ether has been reported. hku.hk The selection of an appropriate solvent or solvent system is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent. youtube.com

Extraction and Liquid-Liquid Separation

Liquid-liquid extraction is a fundamental and indispensable step in the workup and initial purification of this compound. rsc.org Following the completion of the synthesis, the reaction mixture is typically diluted with an organic solvent, such as ethyl acetate, and washed with an aqueous solution to remove water-soluble impurities. rsc.orgrsc.org This can include inorganic salts (e.g., triethylamine (B128534) salts), acids, or bases used in the reaction. rsc.org

The process involves partitioning the components of the mixture between two immiscible liquid phases, usually an organic solvent and water. The crude product preferentially dissolves in the organic layer, while water-soluble impurities are washed away into the aqueous layer. The organic layer containing the product is then separated, dried over an anhydrous agent like sodium sulfate, and concentrated under reduced pressure to yield the crude ester, which can then be further purified by chromatography or distillation. rsc.orgwiley-vch.de

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Benzoylpentanoate

Enolate Chemistry and α-Functionalization

The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen in Ethyl 2-benzoylpentanoate, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, readily participating in a variety of reactions at the α-carbon.

Nucleophilic Reactivity of the Enolate Form

The enolate of this compound is a soft nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atoms of both the ketone and ester carbonyls. This delocalization enhances its stability and dictates its reactivity, primarily at the α-carbon, with a range of electrophiles. The formation of the enolate is typically achieved using a suitable base, with the strength of the base determining the extent of enolate formation. For β-keto esters like this compound, relatively mild bases such as sodium ethoxide are often sufficient to generate a significant concentration of the enolate at equilibrium.

Electrophilic Transformations at the α-Carbon

The nucleophilic enolate of this compound readily undergoes SN2 reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

Alkylation: One of the most common transformations is α-alkylation, where the enolate reacts with alkyl halides to introduce an alkyl group at the α-carbon. The choice of the alkylating agent and reaction conditions can be tailored to introduce primary, secondary, or even tertiary alkyl groups, although steric hindrance can be a limiting factor for bulkier electrophiles.

Halogenation: The α-carbon can also be halogenated by treating the enolate with electrophilic halogen sources such as molecular halogens (e.g., Br₂, Cl₂) or N-halosuccinimides. This reaction proceeds via the nucleophilic attack of the enolate on the halogen.

Carbonyl Group Reactivity (Ketone and Ester Moieties)

Both the ketonic and ester carbonyl groups in this compound are susceptible to nucleophilic attack, although their reactivities differ. Generally, the ketonic carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.

Reactions Involving the Ketonic Carbonyl

The ketone functionality can undergo a variety of characteristic reactions. Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the ketonic carbonyl leads to the formation of tertiary alcohols after acidic workup. The ketone can also be selectively reduced to a secondary alcohol using hydride reducing agents like sodium borohydride, which typically does not affect the less reactive ester group under standard conditions.

Reactions Involving the Ester Carbonyl

The ester group is generally less reactive than the ketone. However, it can undergo hydrolysis under either acidic or basic conditions to yield the corresponding β-keto acid, which is often unstable and may undergo subsequent decarboxylation.

Saponification (Basic Hydrolysis): Treatment with a strong base, such as sodium hydroxide (B78521), followed by acidification, results in the cleavage of the ester bond to produce 2-benzoylpentanoic acid and ethanol. The reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.netorganic-chemistry.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid and alcohol. This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water. researchgate.netorganic-chemistry.org

Specific Reaction Pathways and Mechanisms

The unique structural features of this compound allow it to participate in several named reactions, often leading to the formation of complex heterocyclic structures. These reactions typically exploit the reactivity of both the enolate and the carbonyl groups.

Biginelli Reaction: As a β-keto ester, this compound is a key component in the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones. derpharmachemica.comuomus.edu.iqresearchgate.net The reaction is typically acid-catalyzed and proceeds through a series of steps including an aldol (B89426) condensation, formation of an N-acyliminium ion intermediate, and subsequent cyclization and dehydration.

Gewald Reaction: This multicomponent reaction utilizes a ketone or β-keto ester, an α-cyanoester, and elemental sulfur in the presence of a base to form highly substituted 2-aminothiophenes. organic-chemistry.orgnih.govmdpi.comnih.gov this compound can serve as the keto component in this synthesis. The mechanism is thought to involve an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Pyrazole Synthesis: β-Keto esters are common precursors for the synthesis of pyrazoles. The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of substituted pyrazolones. The reaction proceeds via condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization and dehydration. openmedicinalchemistryjournal.comresearchgate.netjst.go.jp

Pyrimidine (B1678525) Synthesis: In addition to the Biginelli reaction, other routes to pyrimidine derivatives can utilize β-keto esters. Condensation with amidines or other N-C-N building blocks can lead to the formation of the pyrimidine ring.

Below is a table summarizing some of the key reactions of this compound:

| Reaction Type | Reagents | Product Type |

| α-Alkylation | Alkyl Halide, Base | α-Alkyl-β-keto ester |

| α-Halogenation | Halogen (e.g., Br₂), Base | α-Halo-β-keto ester |

| Ketone Reduction | NaBH₄ | β-Hydroxy ester |

| Ester Hydrolysis (Saponification) | NaOH, then H₃O⁺ | β-Keto acid |

| Biginelli Reaction | Aldehyde, Urea/Thiourea (B124793), Acid catalyst | Dihydropyrimidinone |

| Gewald Reaction | α-Cyanoester, Sulfur, Base | 2-Aminothiophene |

| Pyrazole Synthesis | Hydrazine | Pyrazolone |

| Pyrimidine Synthesis | Amidine | Substituted Pyrimidine |

Condensation Reactions and Derivatives Formation

This compound, as a β-keto ester, possesses acidic α-hydrogens, making it a versatile precursor in various condensation reactions. aklectures.com The presence of the electron-withdrawing benzoyl and ethoxycarbonyl groups enhances the acidity of the proton at the C-2 position, facilitating its removal by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.commasterorganicchemistry.com This enolate is a potent carbon nucleophile that can participate in several carbon-carbon bond-forming reactions. uomustansiriyah.edu.iq

One of the primary reactions is the mixed or crossed Claisen condensation. uomustansiriyah.edu.iqwikipedia.org When treated with a strong base like sodium ethoxide, the enolate of this compound can react with another ester, such as ethyl benzoate (B1203000). This reaction involves the nucleophilic attack of the enolate on the carbonyl carbon of the second ester, followed by the elimination of an ethoxide leaving group, to form a β-dicarbonyl compound. masterorganicchemistry.comlibretexts.org

Similarly, this compound can undergo aldol-type condensation reactions with non-enolizable aldehydes or ketones. uomustansiriyah.edu.iq For instance, in the presence of a base, it can react with benzaldehyde. The enolate attacks the carbonyl carbon of the aldehyde, and subsequent protonation yields a β-hydroxy-β-keto ester derivative. This product can often be dehydrated under acidic or basic conditions to form an α,β-unsaturated β-keto ester, a chalcone (B49325) derivative. nih.gov

The reactivity of this compound allows for the synthesis of a wide array of complex derivatives. Through alkylation of its enolate followed by further condensation reactions, more elaborate molecular architectures can be constructed. aklectures.comyoutube.com These condensation reactions are fundamental in organic synthesis for building molecular complexity from relatively simple precursors. uomustansiriyah.edu.iq

Base-Promoted Cleavage Reactions

The structural integrity of this compound is susceptible to cleavage under strong basic conditions, a reaction known as a retro-Claisen condensation. study.comyoutube.com This process is essentially the reverse of the Claisen condensation used to synthesize β-keto esters. study.com The reaction is typically initiated by a strong nucleophilic base, such as the hydroxide ion, which attacks one of the carbonyl carbons. study.com

The mechanistic pathway involves two key steps:

Nucleophilic Attack: A strong base, like sodium hydroxide, attacks the carbonyl carbon of the ketone portion of the molecule. This leads to the formation of a tetrahedral intermediate. study.com

Carbon-Carbon Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process results in the cleavage of the C-C bond between the α-carbon and the benzoyl group's carbonyl carbon. This step is favorable as it generates a resonance-stabilized carbanion (an enolate) as a leaving group. study.com

The immediate products of this cleavage are benzoic acid and the enolate of ethyl pentanoate. The highly basic enolate then abstracts a proton from the benzoic acid formed in the reaction mixture, yielding ethyl pentanoate and a benzoate salt. Subsequent acidic workup would protonate the benzoate to regenerate benzoic acid. This cleavage reaction highlights the lability of the α-carbon to carbonyl bond in β-keto esters when subjected to harsh basic conditions. study.com

Halogenation Reactions via Enol Intermediates

This compound can undergo halogenation at the α-carbon position through the formation of an enol or enolate intermediate. libretexts.org The reaction mechanism and outcome are highly dependent on whether the reaction is conducted under acidic or basic conditions. pressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The process begins with the protonation of the carbonyl oxygen, which facilitates the formation of the enol tautomer. jove.com The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂ or Cl₂). jove.com A final deprotonation step yields the α-halogenated product. A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation. pressbooks.pubjove.com The introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, thus inhibiting the formation of a second enol and preventing subsequent halogenations. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base, the reaction occurs via an enolate intermediate. The base abstracts the acidic α-proton to form a nucleophilic enolate, which then attacks the halogen. pressbooks.pub Unlike the acid-catalyzed version, base-promoted halogenation is difficult to stop at the monosubstituted stage. The electron-withdrawing inductive effect of the first halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation steps faster than the first. libretexts.orgpressbooks.pub If sufficient halogen and base are used, this can lead to polyhalogenated products. pressbooks.pub This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

Transition Metal-Catalyzed Transformations

The reactivity of this compound can be significantly expanded through the use of transition metal catalysts, particularly nickel and palladium complexes. These catalysts enable a variety of transformations at the α-carbon, leading to the formation of complex molecular structures under mild conditions. nih.govnih.gov

Nickel-Catalyzed Reactions: Nickel complexes have proven to be effective catalysts for several types of α-functionalization reactions of β-keto esters. Research has demonstrated the utility of nickelocene (B73246) and other Ni(II) complexes in mediating these transformations. nih.govrsc.org

α-Amidation: Nickelocene can catalyze the direct α-amidation of β-keto esters, providing a convergent route to α-amido carbonyl compounds. This method avoids the need for pre-functionalization of the starting materials. nih.gov

α-Hydroxylation: In the presence of visible light and a photosensitizer, bis(oxazoline)–Ni(II) complexes can catalyze the asymmetric α-hydroxylation of β-keto esters using molecular oxygen as the oxidant. This provides chiral α-hydroxy-β-keto esters with high yields and enantioselectivities. rsc.org

α-Vinylation and Alkynylation: Chiral nickel(II) complexes can also catalyze the enantioselective α-vinylation and α-alkynylation of β-keto esters using hypervalent iodine salts as the electrophile source. These reactions produce valuable all-carbon quaternary centers with high efficiency. researchgate.net

The table below summarizes representative nickel-catalyzed transformations applicable to β-keto esters like this compound.

| Transformation | Catalyst System | Key Features |

| α-Amidation | Nickelocene | Direct C-N bond formation; avoids pre-functionalization. nih.gov |

| α-Hydroxylation | bis(oxazoline)–Ni(acac)₂ / Visible Light | Asymmetric; uses O₂ as a green oxidant. rsc.org |

| α-Vinylation | Chiral bis(oxazoline)–Ni(II) | Forms all-carbon quaternary centers; high enantioselectivity. researchgate.net |

Palladium-Catalyzed Reactions: Palladium catalysts are also widely used to transform β-keto esters, often involving the formation of palladium enolates as key intermediates. These reactions include intramolecular aldol condensations and Michael additions that proceed under neutral conditions. nih.gov

Radical Reactions and Mechanistic Pathways

Beyond ionic pathways, this compound can engage in radical reactions, offering alternative routes for functionalization. The α-carbon, positioned between two carbonyl groups, can be a site for radical formation, leading to subsequent bond-forming events. These reactions are often initiated by photoredox catalysis or chemical radical initiators. nih.govgoogle.com

Photoredox-Catalyzed Radical Formation: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. acs.org In the context of a β-keto ester like this compound, the reaction can be initiated by forming the enolate under basic conditions. This enolate can then be oxidized by an excited-state photocatalyst via a single-electron transfer (SET) event. This process generates a resonance-stabilized, electron-deficient radical at the α-position. nih.govacs.org This radical intermediate can then participate in various reactions, such as intramolecular cyclizations onto tethered alkenes to form functionalized cyclopentanone (B42830) structures. nih.gov

Chemical Radical Initiation: Alternatively, radical reactions can be initiated using chemical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical scavenger or reactant, such as N-bromosuccinimide (NBS). google.com For example, the reaction of 2-ethylbenzo[b]thiophene (B110530) with NBS in the presence of AIBN proceeds via a free-radical pathway to achieve benzylic bromination. google.com A similar mechanism could be applied to this compound, where a radical initiator could abstract a hydrogen atom from a suitable position to initiate a radical chain reaction. The radical formed at the α-carbon of this compound could then react with various radical traps, enabling diverse functionalizations. researchgate.net

The mechanistic pathway for photoredox-catalyzed reactions generally involves the following steps:

Formation of an enolate from the β-keto ester using a base.

Excitation of a photocatalyst with visible light.

Single-electron transfer (SET) from the enolate to the excited photocatalyst, generating an α-carbon radical.

Subsequent reaction of the radical (e.g., addition to an alkene). nih.govacs.org

These radical-based strategies provide complementary reactivity to traditional ionic methods for modifying β-keto esters.

Derivatives, Analogues, and Structural Modifications of Ethyl 2 Benzoylpentanoate

Alkyl Chain Modifications on the Pentanoate Moiety

Modifications to the alkyl chain of the pentanoate group in ethyl 2-benzoylpentanoate analogues have been explored to create a variety of derivatives. These changes can influence the steric and electronic properties of the molecule, thereby affecting its reactivity and potential applications.

One common modification involves altering the length and branching of the alkyl chain. For instance, the synthesis of compounds like ethyl 2-cyano-4-methylpentanoate demonstrates the introduction of both a cyano group and a branched isobutyl group, starting from isobutyraldehyde (B47883) and ethyl cyanoacetate. google.com This process involves a condensation reaction followed by reduction. google.com Further reaction of this derivative with ethyl chloroacetate (B1199739) can yield diethyl 2-cyano-2-isobutylsuccinate, showcasing the possibility of extending the carbon chain and introducing additional functional groups. google.com

Another example of chain modification is the synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. researchgate.net This compound introduces a benzyl (B1604629) group at the alpha-position of the ketoester, significantly increasing the steric bulk and introducing an additional aromatic ring. The synthesis can be achieved through methods like the Ramachary reductive coupling/alkylation (RRC/A) reaction. researchgate.net

Furthermore, modifications can include the introduction of unsaturation. The synthesis of ethyl-2-methyl-pentenoate derivatives, such as ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate, is achieved through the hydrogenation of ethyl-2-methyl-3,4-pentadienoate using a Lindlar catalyst or palladium-on-carbon. prepchem.com The choice of catalyst influences the ratio of the resulting unsaturated esters. prepchem.com

The following table summarizes some examples of alkyl chain modifications on the pentanoate moiety of related structures:

| Derivative Name | Modification | Synthetic Precursors |

| Ethyl 2-cyano-4-methylpentanoate | Introduction of a cyano group and a branched alkyl chain | Isobutyraldehyde, Ethyl cyanoacetate |

| Diethyl 2-cyano-2-isobutylsuccinate | Chain extension and addition of a second ester group | Ethyl 2-cyano-4-methylpentanoate, Ethyl chloroacetate |

| Ethyl 2-benzyl-3-oxo-3-phenylpropanoate | Introduction of a benzyl group | Aldehydes, Ethyl cyanoacetates, Alkyl halides, Hantzsch ester |

| Ethyl-2-methyl-cis-3-pentenoate | Introduction of a double bond | Ethyl-2-methyl-3,4-pentadienoate |

| Ethyl-2-methyl-4-pentenoate | Introduction of a double bond | Ethyl-2-methyl-3,4-pentadienoate |

Substitutions and Derivatizations on the Benzoyl Ring

Altering the substitution pattern on the benzoyl ring of this compound and its analogues can significantly impact the electronic properties of the molecule. These modifications can tune the reactivity of the carbonyl group and influence intermolecular interactions.

A notable example involves the synthesis of ethyl 2-benzoyl-3-(o-(3-chloropropyl)phenyl]propanoate. prepchem.com In this derivative, the benzoyl moiety is effectively replaced by a more complex substituted phenylpropanoate group. The synthesis involves the reaction of ethyl benzoylacetate with -(o-chloromethylphenyl)propyl chloride in the presence of a base like sodium ethoxide. prepchem.com This introduces a chloropropyl-substituted phenyl ring, adding significant steric bulk and a reactive alkyl halide functionality.

The introduction of halogens directly onto the benzoyl ring is another common modification. For instance, the synthesis of ethyl 2-bromo-3-oxo-3-phenylpropanoate is achieved by the bromination of ethyl benzoylacetate. chemicalbook.com This introduces a bromine atom at the alpha-position to the benzoyl carbonyl, which can serve as a leaving group or participate in further coupling reactions.

The following table provides examples of substitutions and derivatizations on the benzoyl ring of related structures:

| Derivative Name | Modification | Synthetic Precursors/Reagents |

| Ethyl 2-benzoyl-3-(o-(3-chloropropyl)phenyl]propanoate | Addition of a chloropropyl-substituted phenyl group | Ethyl benzoylacetate, -(o-chloromethylphenyl)propyl chloride, Sodium ethoxide |

| Ethyl 2-bromo-3-oxo-3-phenylpropanoate | Bromination at the alpha-position | Ethyl benzoylacetate, Brominating agent |

Synthesis and Reactivity of Stereoisomeric Forms

The synthesis of specific stereoisomers of this compound derivatives is crucial when chirality influences biological activity or reaction outcomes. Enantioselective synthesis aims to produce a single enantiomer, which can exhibit different properties compared to its mirror image or the racemic mixture.

An example of an enantioselective reaction is the synthesis of ethyl 2-methylpentanoate (B1260403) with 96% enantiomeric excess (ee). chemicalbook.com This is achieved through the asymmetric hydrogenation of a precursor using a chiral iridium catalyst, specifically [(D)*Ir(1,4-cyclooctadiene)]+[tetrakis(3,5-bis(trifluoromethyl)phenyl)borate]−. chemicalbook.com The reaction is carried out under a hydrogen atmosphere and results in a high degree of stereocontrol. chemicalbook.com

The reactivity of stereoisomers can differ significantly. While specific studies on the reactivity of this compound enantiomers are not detailed in the provided context, it is a general principle in stereochemistry that chiral reagents and catalysts can react differently with each enantiomer of a chiral substrate, leading to kinetic resolution or diastereoselective product formation.

Structure-Reactivity and Structure-Selectivity Correlations in Analogues

The relationship between the structure of this compound analogues and their reactivity or selectivity is a key area of study. Modifications to either the pentanoate or benzoyl moieties can lead to predictable changes in reaction outcomes.

For instance, in the synthesis of ethyl-2-methyl-pentenoate derivatives, the choice of catalyst directly influences the selectivity of the hydrogenation reaction. prepchem.com Using a Lindlar catalyst (palladium-on-calcium carbonate) favors the formation of a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate. prepchem.com In contrast, a palladium-on-carbon catalyst can lead to a mixture that also includes the fully saturated ethyl-2-methyl-pentanoate. prepchem.com This demonstrates a clear structure-selectivity relationship where the catalyst structure dictates the product distribution.

The introduction of bulky substituents, such as the benzyl group in ethyl 2-benzyl-3-oxo-3-phenylpropanoate, can influence the stereochemical course of subsequent reactions by sterically hindering the approach of reagents from one face of the molecule. While not explicitly detailed for this compound, this is a common strategy in asymmetric synthesis.

Applications of Ethyl 2 Benzoylpentanoate in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The utility of ethyl 2-benzoylpentanoate as a versatile synthetic building block stems from the reactivity of its β-dicarbonyl moiety. This functional group arrangement allows for a variety of chemical manipulations, making it a valuable precursor in the synthesis of more complex molecules. The presence of both a ketone and an ester group enables sequential or selective reactions, providing chemists with a powerful tool for molecular construction.

The versatility of this compound is demonstrated by its application in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. Furthermore, its carbon framework can be elaborated to generate intricate molecular structures, including those found in natural products. The ability to introduce diverse functionalities through reactions at the α-carbon, as well as at the carbonyl groups, underscores its importance as a flexible and adaptable starting material in organic synthesis.

Precursor for Complex Organic Frameworks

While the direct application of this compound in the synthesis of complex organic frameworks such as Metal-Organic Frameworks (MOFs) or Porous Organic Frameworks (POFs) is not extensively documented, its potential as a precursor for such materials is noteworthy. Porous organic frameworks are a class of materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.govnih.govrsc.org The synthesis of these frameworks often relies on the use of multifunctional organic linkers.

This compound, with its reactive dicarbonyl functionality, could be chemically modified to incorporate suitable connecting points for the construction of these extended networks. For instance, the benzoyl and ester groups could be transformed into carboxylic acids or other coordinating groups necessary for the formation of porous frameworks. The inherent reactivity of the β-keto ester moiety allows for the introduction of additional functional groups, which could then be utilized in polymerization or condensation reactions to form robust and porous structures.

Intermediate in Heterocyclic Compound Synthesis

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, which are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both electrophilic and nucleophilic centers within the molecule facilitates its participation in various cyclization reactions.

The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry, and this compound provides a valuable entry point to several important classes of these compounds.

Oxazolines: Oxazoline derivatives are important nitrogen- and oxygen-containing five-membered unsaturated heterocycles that are found in some natural products and are used as ligands in asymmetric catalysis. rsc.orgacs.orgrsc.orgutexas.eduacs.org While direct synthesis from this compound is not explicitly detailed, related β-keto esters can be converted to their diazo derivatives, which then undergo reactions to form oxazolines. This suggests a potential synthetic pathway from this compound to this class of heterocycles.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that utilizes a β-keto ester, an aldehyde, and a nitrogen source to produce dihydropyridines, which can then be oxidized to pyridines. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net this compound, as a β-keto ester, is a suitable substrate for this reaction, allowing for the synthesis of highly substituted pyridine derivatives.

| Reactants for Hantzsch Pyridine Synthesis | Product |

| This compound, Aldehyde, Ammonia/Ammonium Acetate (B1210297) | Substituted Dihydropyridine/Pyridine |

Thiophenes: The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which are important intermediates in the preparation of various biologically active compounds. umich.eduorganic-chemistry.orgchemrxiv.orgresearchgate.netnih.gov This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. As a β-keto ester, this compound can serve as the carbonyl component in a modified Gewald reaction, leading to the formation of polysubstituted thiophenes.

| Gewald Reaction Components | Product |

| This compound, α-Cyanoester, Elemental Sulfur, Base | Polysubstituted 2-Aminothiophene |

Thiohydantoins: Thiohydantoins are sulfur analogs of hydantoins with a wide range of biological activities. nih.govjchemrev.comresearchgate.netresearchgate.netdatapdf.com The most common synthetic routes involve the reaction of α-amino acids with thiocyanates or isothiocyanates. While not a direct precursor, the functionalities within this compound could be chemically transformed to generate intermediates suitable for thiohydantoin synthesis.

This compound is also a valuable precursor for the synthesis of oxygen-containing heterocycles, such as furans and pyrans. These structural motifs are present in numerous natural products and bioactive molecules.

The Paal-Knorr furan (B31954) synthesis is a powerful method for the construction of the furan ring from 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.orgyoutube.comresearchgate.net this compound can be readily converted into a 1,4-dicarbonyl compound through various synthetic manipulations, such as alkylation at the α-position followed by further transformations. This intermediate can then undergo acid-catalyzed cyclization to yield highly substituted furans.

| Paal-Knorr Furan Synthesis | Intermediate | Product |

| This compound | 1,4-Dicarbonyl Compound | Substituted Furan |

Similarly, the synthesis of pyran derivatives can be achieved through reactions that exploit the dicarbonyl nature of this compound. For instance, it can participate in condensation reactions with suitable partners to form the pyran ring system.

Role in the Synthetic Routes to Natural Products and Related Scaffolds

The structural complexity and biological activity of natural products make them attractive targets for total synthesis. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net Vicinal ketoesters, a class of compounds to which this compound is closely related, are valuable intermediates in these synthetic endeavors. beilstein-journals.orgnih.gov The dense arrangement of functional groups in these molecules allows for the construction of complex stereochemical arrangements and intricate carbon skeletons.

This compound can serve as a key building block in the synthesis of natural product scaffolds. Its ability to undergo a variety of transformations, including aldol (B89426) additions, Michael additions, and cyclizations, enables the construction of the core structures of many natural products. The benzoyl and pentanoyl moieties provide a foundation that can be further elaborated and functionalized to achieve the target molecule. While specific examples of the use of this compound in the total synthesis of a named natural product are not prevalent in the literature, the well-established reactivity of β-keto esters in natural product synthesis strongly supports its potential in this area. beilstein-journals.orgnih.gov

Application in Ligand Design for Catalytic Systems

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Oxazoline-containing ligands, in particular, have proven to be highly effective in a wide range of metal-catalyzed asymmetric transformations. rsc.orgacs.orgutexas.edu

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 2 Benzoylpentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For Ethyl 2-benzoylpentanoate, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete map of the proton and carbon frameworks and their interconnections.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester, the pentanoyl chain, and the benzoyl group.

The protons of the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The protons ortho to the carbonyl group are expected to be the most deshielded. The methine proton at the α-carbon (C2) is adjacent to two electron-withdrawing carbonyl groups, which shifts its signal significantly downfield. The protons of the ethyl and propyl groups of the ester and pentanoyl chain, respectively, will appear in the upfield region, with their chemical shifts and splitting patterns dictated by their neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.95 - 8.05 | Multiplet | 2H | Aromatic (ortho-protons of benzoyl) |

| 7.40 - 7.60 | Multiplet | 3H | Aromatic (meta- & para-protons of benzoyl) |

| 4.50 | Triplet | 1H | Methine proton (-CH-) |

| 4.20 | Quartet | 2H | Methylene (B1212753) of ethyl ester (-OCH₂CH₃) |

| 1.90 - 2.10 | Multiplet | 2H | Methylene of pentanoyl (-CH₂CH₂CH₃) |

| 1.40 - 1.60 | Multiplet | 2H | Methylene of pentanoyl (-CH₂CH₂CH₃) |

| 1.25 | Triplet | 3H | Methyl of ethyl ester (-OCH₂CH₃) |

Note: Data are predicted based on established principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the ketone and ester groups are highly deshielded and appear furthest downfield (δ 160-200 ppm). Aromatic carbons resonate in the δ 120-140 ppm range. The α-carbon, situated between two carbonyls, will also be significantly deshielded. The aliphatic carbons of the ethyl and pentanoyl chains will appear in the upfield region of the spectrum. uoi.gr

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 195.0 | Ketone Carbonyl (C=O) |

| 168.0 | Ester Carbonyl (C=O) |

| 136.0 | Aromatic (quaternary) |

| 133.0 | Aromatic (para-CH) |

| 128.5 | Aromatic (ortho-CH) |

| 128.0 | Aromatic (meta-CH) |

| 61.5 | Methylene of ethyl ester (-OCH₂) |

| 55.0 | Methine carbon (-CH-) |

| 35.0 | Methylene of pentanoyl (-CH₂CH₂CH₃) |

| 20.0 | Methylene of pentanoyl (-CH₂CH₂CH₃) |

| 14.0 | Methyl of ethyl ester (-CH₃) |

Note: Data are predicted based on established principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the ethyl group (-OCH₂CH₃ ) and within the propyl chain of the pentanoyl group (-CH -CO-CH₂ -CH₂ -CH₃ ). It would also confirm the coupling between the α-methine proton and the adjacent methylene protons of the pentanoyl chain. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is essential for assigning each carbon signal by linking it to its known proton signal. For example, the quartet at δ 4.20 ppm in the ¹H spectrum would correlate to the carbon signal at δ 61.5 ppm in the ¹³C spectrum, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is vital for piecing together the molecular fragments. youtube.com Key HMBC correlations for this compound would include:

The protons of the ethyl ester (-OCH₂ CH₃) correlating to the ester carbonyl carbon.

The ortho-protons of the benzoyl ring correlating to the ketone carbonyl carbon.

The α-methine proton correlating to both the ester and ketone carbonyl carbons, as well as the quaternary aromatic carbon and the adjacent methylene carbon of the pentanoyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

HR-MS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₄H₁₈O₃), the exact mass can be calculated. HR-MS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high degree of accuracy is critical for confirming the identity of a synthesized compound.

Table 3: HR-MS Data for this compound

| Formula | Calculated Exact Mass | Observed m/z |

|---|

Note: An experimental value would be obtained from HR-MS analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov The sample is first vaporized and separated based on its boiling point and interaction with the GC column. The retention time is a characteristic property of the compound under specific GC conditions. As the compound elutes from the column, it is ionized (typically by electron impact, EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern for this compound would be expected to show characteristic losses corresponding to its functional groups. Key fragments would likely include:

Benzoyl cation (m/z 105): A very common and stable fragment from the cleavage of the bond between the benzoyl group and the rest of the molecule.

Loss of the ethoxy group (-OC₂H₅, m/z 45): Resulting in an ion at m/z 189.

Loss of the ethyl group (-C₂H₅, m/z 29): Leading to a fragment at m/z 205.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a γ-hydrogen, which could lead to specific neutral losses.

This combination of retention time and fragmentation pattern provides strong evidence for the identification of this compound in a sample. jmaterenvironsci.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: a ketone, an ester, an aromatic ring, and alkyl chains.

The primary vibrational modes anticipated in the IR spectrum are stretching and bending vibrations. The analysis of the spectrum would be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter of which contains complex vibrations unique to the molecule as a whole.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak |

| Alkyl Chains (CH₃, CH₂) | C-H stretch | 2975-2850 | Strong |

| Ester Carbonyl | C=O stretch | ~1735 | Strong |

| Ketone Carbonyl | C=O stretch | ~1685 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

| Ester | C-O stretch | 1300-1000 | Strong |

The presence of two distinct carbonyl groups, the ester and the ketone, would likely result in two strong absorption bands in the 1750-1680 cm⁻¹ region. The exact position of these bands can be influenced by conjugation and the electronic environment. The benzoyl group's ketone is conjugated with the aromatic ring, which typically shifts its C=O stretching frequency to a lower wavenumber compared to a simple aliphatic ketone. The ester carbonyl absorption is expected at a higher wavenumber. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and pentanoate moieties are expected below 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases did not yield any publically available crystal structure for this compound. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intramolecular distances and angles, cannot be provided at this time.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would reveal:

Molecular Conformation: The dihedral angles between the phenyl group, the carbonyl groups, and the alkyl chain, which would define the molecule's shape.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

Stereochemistry: Unambiguous assignment of the stereochemistry if the molecule is chiral and crystallized as a single enantiomer or a racemate.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative.

Computational Chemistry and Theoretical Studies of Ethyl 2 Benzoylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular structure, stability, and properties from first principles.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and energetics of organic molecules like Ethyl 2-benzoylpentanoate. In a typical DFT study, the molecule's geometry is optimized to find its lowest energy conformation. For β-keto esters, calculations are often performed using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), which provides a robust description of electron correlation and dispersion forces. nih.gov

Such calculations would yield key energetic data for this compound, including its total energy, standard enthalpy, and Gibbs free energy of formation. These values are crucial for determining the molecule's thermodynamic stability. The optimized geometry provides precise bond lengths and angles, offering insight into the steric and electronic interactions between the benzoyl and pentanoate moieties.

Table 1: Representative Energetic Data from DFT Calculations for a β-Keto Ester Note: This table presents typical data obtained from DFT calculations for a molecule of similar size and functionality to this compound and should be considered illustrative.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | -880.123 | Hartrees |

| Enthalpy | -880.122 | Hartrees |

| Gibbs Free Energy | -880.165 | Hartrees |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate molecular properties.

For this compound, ab initio calculations could be employed to refine the electronic energy and predict properties such as polarizability, which governs intermolecular interactions, and vibrational frequencies. A calculated infrared (IR) spectrum from these frequencies can be compared with experimental data to confirm the molecule's structure and the accuracy of the computational model.

Electronic Structure Analysis

Beyond geometry and energy, computational methods offer a deep dive into the distribution of electrons within a molecule, which is key to understanding its chemical behavior.

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This method quantifies electron density in specific bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would reveal the extent of electron delocalization across the conjugated system formed by the benzoyl group and the adjacent ketone. A key interaction to analyze is the hyperconjugation between filled (donor) orbitals and empty (acceptor) anti-bonding orbitals. The stabilization energy, E(2), associated with these interactions quantifies their significance. For example, delocalization from the oxygen lone pairs into the π* anti-bonding orbitals of the carbonyl groups (n → π*) is a characteristic feature that stabilizes the molecule. This analysis provides a quantitative measure of resonance effects.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

A computational analysis of this compound would calculate the energies and visualize the spatial distribution of its HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For a β-keto ester, the HOMO is typically localized on the enolate form, while the LUMO is centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data Note: The values in this table are representative for a β-keto ester and are intended for illustrative purposes.

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -7.2 | Enolate system (α-carbon and oxygen atoms) |

| LUMO | -1.5 | Carbonyl carbons and phenyl ring |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the energetic landscape of a chemical reaction, allowing chemists to understand its mechanism in detail. nih.govsmu.edu This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and any intermediates.

A primary synthetic route to this compound is the crossed Claisen condensation between ethyl benzoate (B1203000) and ethyl pentanoate. chemistrysteps.comlibretexts.org In this reaction, a strong base deprotonates the α-carbon of ethyl pentanoate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final β-keto ester product. uomustansiriyah.edu.iq

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (ethyl pentanoate enolate, ethyl benzoate) and the product (this compound).

Transition State Searching: Locating the transition state structure for the key nucleophilic attack step. The structure of the TS would reveal the precise geometry of the interacting molecules as the new carbon-carbon bond forms.

By analyzing the entire reaction pathway, researchers can gain insights into the factors controlling the reaction rate and selectivity, guiding the optimization of experimental conditions. montclair.edu

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of organic reactions. For this compound, a β-keto ester, these studies can elucidate the most probable sites for nucleophilic and electrophilic attack, predict the stereochemical outcomes of reactions at its chiral center, and rationalize reaction mechanisms.

Reactivity Indices: DFT calculations can determine a variety of reactivity descriptors. Frontier Molecular Orbital (FMO) theory, for instance, identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of a molecule that are likely to act as a nucleophile or an electrophile, respectively. For a β-keto ester like this compound, the enolate form is a key intermediate in many of its reactions. chemistrysteps.com Computational studies on similar β-dicarbonyl compounds show that the HOMO of the enolate is typically localized on the α-carbon and the oxygen atoms, indicating these as the primary sites for reaction with electrophiles. pressbooks.pub

Another powerful tool is the use of Fukui functions, which quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. This helps to identify the most electrophilic and nucleophilic sites with greater precision.

Table 1: Hypothetical Fukui Indices for the Enolate of this compound for Nucleophilic Attack (f+)

| Atomic Site | f+ (Arbitrary Units) | Predicted Reactivity |

| Carbonyl Carbon (Benzoyl) | 0.25 | Highly Electrophilic |

| Carbonyl Carbon (Ester) | 0.18 | Electrophilic |

| α-Carbon | 0.05 | Weakly Electrophilic |

| Phenyl Ring Carbons | 0.02 - 0.04 | Minimally Electrophilic |

This table presents hypothetical data based on general principles of reactivity for β-keto esters.

Prediction of Stereochemical Outcomes: this compound possesses a stereocenter at the α-carbon. Therefore, reactions involving this center can lead to different stereoisomers. Computational modeling is crucial for predicting which stereoisomer is likely to be the major product.

For reactions such as alkylation of the enolate, the stereochemical outcome is determined by the facial selectivity of the electrophilic attack on the planar enolate intermediate. Theoretical models can calculate the transition state energies for the attack from either face. The preferred pathway will be the one with the lower activation energy, which is often dictated by minimizing steric hindrance. For instance, the bulky benzoyl and pentanoyl groups will influence the trajectory of the incoming electrophile.

In reactions like the Claisen condensation, which is used to form β-keto esters, the geometry of the enolate intermediate (E vs. Z) can influence the stereochemistry of the product. fiveable.me E-enolates typically lead to anti products, while Z-enolates favor syn products. fiveable.me DFT calculations can predict the relative stability of the E and Z enolates and the corresponding transition states, thus predicting the diastereoselectivity of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are key to understanding its physical properties and how it interacts with other molecules. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects.

Conformational Analysis: Conformational analysis involves identifying the stable arrangements of atoms (conformers or rotamers) that result from rotation around single bonds. nobelprize.org For this compound, the key rotatable bonds are between the α-carbon and the benzoyl group, the α-carbon and the ester group, and within the pentanoyl chain.

The relative stability of different conformers is determined by a combination of steric and electronic effects. Theoretical calculations can map the potential energy surface as a function of dihedral angles to locate energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. rsc.org For example, the orientation of the bulky phenyl group relative to the pentanoyl chain will be a major determinant of conformational preference. It is expected that conformers that minimize steric clash between these groups will be lower in energy.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Benzoyl C - α-C - Ester C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | 60° (gauche) | 0.0 | 55 |

| B | 180° (anti) | 0.5 | 30 |

| C | 120° (eclipsed) | 4.0 | 1 |

| D | 0° (eclipsed) | 5.0 | <0.1 |

This table is illustrative and contains hypothetical data based on principles of conformational analysis of similar acyclic molecules.

Molecular Dynamics Simulations: While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govresearchgate.net In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by a force field that approximates the interatomic forces.

MD simulations can provide insights into:

The flexibility of the molecule and the timescales of transitions between different conformations.

The average conformation and the distribution of conformers in different environments, such as in various solvents.

The intramolecular interactions, such as hydrogen bonding, that might stabilize certain conformations. For β-keto esters, intramolecular hydrogen bonding between the enol proton and the keto oxygen is a key feature that can be studied with MD.

By simulating this compound, one could observe the rotational dynamics of the phenyl and ethyl groups and the flexing of the pentanoyl chain, providing a comprehensive understanding of its structural properties in a dynamic context.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 2-benzoylpentanoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves catalytic reduction of α-keto alkylacrylates using Hantzsch esters, as demonstrated in a protocol yielding 62% product . Key considerations include:

- Catalyst Selection : Use chiral catalysts (e.g., Cat 2) to improve enantioselectivity and yield.

- Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., wear protective equipment, avoid skin contact) .

- Purification : Column chromatography is recommended for isolating pure product, as validated in gram-scale syntheses achieving 89% purity .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer :

- Storage : Store at -20°C in airtight containers to minimize hydrolysis or oxidation, as stability data for similar esters (e.g., Ethyl 2-phenylacetoacetate) suggest a ≥2-year shelf life under these conditions .

- Handling : Use inert atmospheres (e.g., nitrogen) during experimental use to prevent moisture absorption .

Advanced Research Questions

Q. What methodologies are effective for analyzing the stereochemical outcomes of this compound synthesis?

- Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.

- Spectroscopic Analysis : Combine -NMR and -NMR with computational modeling (e.g., density functional theory) to confirm stereochemistry .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related benzoyl esters .

Q. How can researchers resolve contradictions in reported yield data for this compound synthesis?

- Methodological Answer :

- Systematic Parameter Variation : Test catalyst loading (e.g., 5–20 mol%), solvent polarity (e.g., THF vs. DCM), and temperature (0–25°C) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted α-keto esters) that may lower yields .

- Statistical Modeling : Apply design of experiments (DoE) to quantify interactions between variables and validate reproducibility .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Retrosynthetic Analysis : Use databases like PISTACHIO and Reaxys to propose feasible pathways for functionalizing the benzoyl or pentanoate groups .

- Molecular Dynamics (MD) Simulations : Model transition states for nucleophilic attacks on the ketone moiety to predict regioselectivity .

- Machine Learning : Train models on existing reaction data to forecast yields under untested conditions (e.g., new catalysts or solvents) .

Data Contradiction and Optimization